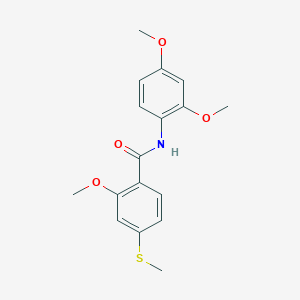

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Description

N-(2,4-Dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide (CAS: 335397-33-6) is a benzamide derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.40 g/mol . Its structure features a benzamide core substituted with 2-methoxy and 4-methylsulfanyl groups on the aromatic ring, while the amide nitrogen is linked to a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-20-11-5-8-14(16(9-11)22-3)18-17(19)13-7-6-12(23-4)10-15(13)21-2/h5-10H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLERREQWKNKBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dimethoxyaniline with a suitable acylating agent, such as acetic anhydride, under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Methylthiol, dimethyl sulfate, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of benzamide derivatives, including N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide, in the treatment of various cancers. These compounds have shown significant antiproliferative effects against several cancer cell lines. For example, benzamide derivatives are being explored for their ability to inhibit microRNA-21 (miR-21), which is implicated in breast cancer progression .

- Antibacterial and Antifungal Properties

- Anti-inflammatory Effects

- Diabetes Management

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that specific benzamide derivatives exhibited potent anticancer activity by targeting the Hedgehog signaling pathway, which is crucial in various tumors such as medulloblastoma and pancreatic cancer . This study included a series of synthesized compounds related to this compound.

Case Study 2: Antibacterial Efficacy

In a comparative study on the antibacterial properties of sulfonamides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

- N-(2,4-Dimethoxyphenyl)-2-(Thiophen-2-ylsulfonylamino)Benzamide (): This analogue replaces the 4-methylsulfanyl group with a thiophene sulfonamide moiety. Additionally, the thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins.

- 2-Methoxy-4-Methylsulfanyl-N-(5-Phenethyl-1,3,4-Thiadiazol-2-yl)Benzamide (): This derivative incorporates a thiadiazole ring linked to a phenethyl group. The thiadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities, which could improve pharmacokinetic properties compared to the parent compound’s simpler benzamide structure .

Methoxy-Substituted Benzamides

- N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) (): Rip-B features a 3,4-dimethoxyphenethyl chain instead of a direct 2,4-dimethoxyphenyl attachment.

4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide ():

This compound combines a sulfamoyl group with a thiazole ring . The sulfamoyl group’s polarity may improve water solubility, while the thiazole ring could enhance interactions with metal ions or polar protein pockets, diverging from the methylsulfanyl group’s hydrophobic effects .

Spectral Characterization

- 1H/13C NMR : The title compound’s methoxy groups would show singlets near δ 3.8–4.0 ppm , while methylsulfanyl protons resonate at δ 2.5–2.7 ppm .

- MS : A molecular ion peak at m/z 333.40 (ESI+) confirms the molecular weight .

Key Differences and Implications

Biological Activity

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H19NO4S

- Molecular Weight : 333.4 g/mol

- InChIKey : ZXIKYWXGGIWAGH-UHFFFAOYSA-N

The compound features a benzamide core with methoxy and methylsulfanyl substituents, which contribute to its unique chemical behavior and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, influencing various physiological processes. The exact targets remain to be fully elucidated, but preliminary studies suggest potential interactions with enzymes involved in lipid metabolism and neurotransmitter signaling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, suggesting a potential role as antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation . The compound's efficacy appears to be linked to its ability to disrupt cellular signaling associated with tumor growth.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzamide compounds. The study found that derivatives with similar structural features inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these compounds as broad-spectrum antimicrobials .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling between 2-methoxy-4-(methylsulfanyl)benzoic acid and 2,4-dimethoxyaniline. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (20–25°C) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and methylsulfanyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 334.12) .

- X-ray Crystallography : For absolute configuration determination (if crystalline), using SHELXL for refinement .

Q. What preliminary bioactivity assays are suitable for screening this compound?

- Methodology :

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition : Tyrosinase or cyclooxygenase (COX) inhibition assays, using UV-Vis spectrophotometry to track substrate conversion .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methylsulfanyl groups) influence bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing methylsulfanyl with sulfonyl or halogens) and compare IC₅₀ values in enzyme assays .

- Computational Modeling : DFT (Density Functional Theory) to calculate electron distribution and docking studies (AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

- High-Resolution Data Collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) and reduce ambiguity .

Q. How can metabolic stability and degradation pathways be investigated?

- Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Degradation Kinetics : Track pH-dependent hydrolysis (e.g., in simulated gastric fluid) using HPLC-UV .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.